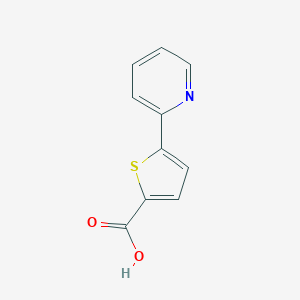

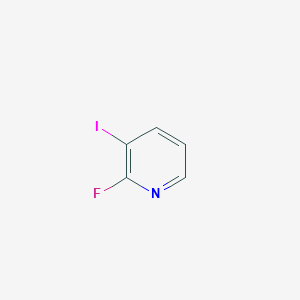

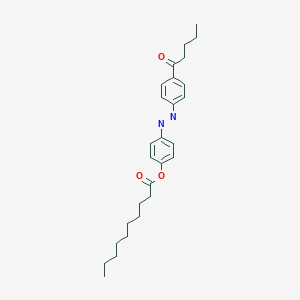

![molecular formula C8H5BrClNO2 B038538 6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 121564-96-3](/img/structure/B38538.png)

6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzo[b][1,4]oxazin-3(4H)-one derivatives, including those similar to 6-bromo-8-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one, typically involves condensation, reduction, O-alkylation, and Smiles rearrangement. Starting materials often include halogenated benzaldehydes, anilines, and chloroacetyl chloride. These methods allow for the introduction of various substituents onto the benzo[b][1,4]oxazin-3(4H)-one core, influencing its physical and chemical properties (Tian et al., 2012).

Molecular Structure Analysis

The molecular structure of benzo[b][1,4]oxazin-3(4H)-one derivatives is characterized by their crystalline form and extensive intermolecular hydrogen bonding. These compounds crystallize in various space groups, depending on the substituents present, which can affect their density and stability. The presence of halogen atoms like bromo and chloro groups can further influence the molecular geometry and electronic distribution (Hwang et al., 2006).

Chemical Reactions and Properties

Benzo[b][1,4]oxazin-3(4H)-ones undergo various chemical reactions, including Smiles rearrangement, which is pivotal for introducing diverse functional groups. These compounds exhibit reactivity towards nucleophiles and electrophiles, enabling the synthesis of a wide array of derivatives. The presence of bromo and chloro substituents can make these compounds suitable for further functionalization through nucleophilic substitution reactions (Fang et al., 2011).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. Halogenated derivatives tend to have higher melting points and lower solubility in polar solvents compared to their non-halogenated counterparts. The crystalline structure is determined by X-ray crystallography, revealing information about molecular packing, hydrogen bonding, and pi-pi stacking interactions (Zhou et al., 2014).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity, stability, and functional group compatibility, are key for their application in synthesis and potential industrial applications. The electron-withdrawing nature of the bromo and chloro substituents affects the electron density of the aromatic ring, influencing its reactivity towards various chemical transformations. These properties are crucial for designing synthetic strategies for novel compounds with desired biological or physical properties (Soleimani et al., 2010; 2012).

Scientific Research Applications

Coordination Chemistry

The study by Ardizzoia, Brenna, and Therrien (2010) explores the coordination chemistry of a related compound, demonstrating its adaptability in forming complexes with metals such as zinc and mercury. This research highlights the compound's versatile coordination modes, offering insights into its potential applications in developing metal-organic frameworks or catalytic sites [Ardizzoia, Brenna, & Therrien, 2010].

Synthesis of C-Nucleosides

Meerpoel, Joly, and Hoornaert (1993) reported on the synthesis of 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides starting from 6-variated 3-methoxy- and 3-chloro-2H-1,4-oxazin-2-ones. Their work underscores the potential of such compounds in the development of novel nucleoside analogues, which could have implications for antiviral or anticancer drugs [Meerpoel, Joly, & Hoornaert, 1993].

Platelet Aggregation Inhibitors

Tian et al. (2012) synthesized novel 2H-benzo[b][1,4]oxazin-3(4H)-ones by condensation, reduction, O-alkylation, and Smiles rearrangement, testing their inhibitory ability on platelet aggregation. The compounds showed significant inhibition of ADP-induced platelet aggregation, indicating their potential as leads for developing new antithrombotic agents [Tian et al., 2012].

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

6-bromo-8-chloro-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO2/c9-4-1-5(10)8-6(2-4)11-7(12)3-13-8/h1-2H,3H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARMFWNFNHJNIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C(=CC(=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558472 |

Source

|

| Record name | 6-Bromo-8-chloro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121564-96-3 |

Source

|

| Record name | 6-Bromo-8-chloro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

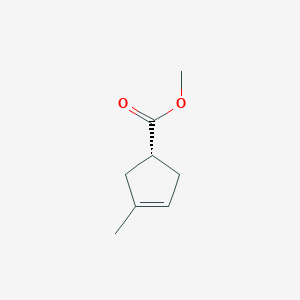

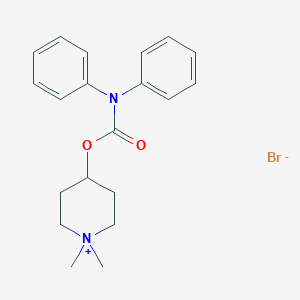

![3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B38462.png)

![(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B38464.png)